molecular formula C17H15IN2O2 B2851876 3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione CAS No. 1009417-93-9

3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione

Cat. No. B2851876
CAS RN: 1009417-93-9
M. Wt: 406.223
InChI Key: NTVYDMHUJPMPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione (also known as BIPP) is a synthetic organic compound widely used in scientific research. It is composed of a benzylamino group, a pyrrolidine ring, and an iodophenyl group. BIPP has been found to have a variety of applications in the medical, biochemical, and physiological fields, making it a valuable compound for research and development.

Scientific Research Applications

BIPP has been used in a variety of scientific research applications. It has been used to study the properties of enzymes, to study the structure of proteins, and to study the effects of certain drugs on the body. Additionally, BIPP has been used in research into the development of new drugs, as well as in research into the development of new medical treatments.

Mechanism of Action

The exact mechanism of action of BIPP is not yet fully understood. However, it is believed that BIPP acts as an inhibitor of certain enzymes, preventing them from performing their normal functions. Additionally, BIPP is believed to bind to certain proteins and alter their structure, potentially leading to changes in their function.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of BIPP are not yet fully understood. However, it has been suggested that BIPP may have a variety of effects on the body, including the inhibition of certain enzymes, the alteration of protein structure, and the inhibition of certain drugs. Additionally, BIPP has been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The main advantage of using BIPP in lab experiments is its ability to be synthesized relatively quickly and easily. Additionally, BIPP is a relatively stable compound and is not easily degraded in the presence of light or heat. However, BIPP is not always effective in all experiments, and its effects are not always consistent.

Future Directions

Given the potential of BIPP, there are a variety of future directions that could be explored. These include further research into the mechanism of action of BIPP, as well as research into its potential applications in the medical and biochemical fields. Additionally, further research could be done into the potential of BIPP as an anti-tumor and anti-inflammatory agent. Additionally, further research could be done into the potential of BIPP as a drug delivery system. Finally, further research could be done into the potential of BIPP as a catalyst for chemical reactions.

Synthesis Methods

BIPP is typically synthesized through a three-step process which involves the reaction of benzylamine, pyrrolidine, and 4-iodophenol. The first step involves the reaction of benzylamine and pyrrolidine to form a Schiff base, which is then reduced to an aldehyde using sodium borohydride. Finally, the aldehyde is reacted with 4-iodophenol to form the desired BIPP product.

properties

IUPAC Name

3-(benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2O2/c18-13-6-8-14(9-7-13)20-16(21)10-15(17(20)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVYDMHUJPMPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione

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